2-[4-(Aminomethyl)phenyl]acetonitrile

Basicity Physicochemical Properties Structure-Activity Relationship (SAR)

Standard phenylacetonitrile analogs fail when an aliphatic, pH-responsive amine is required. This para-aminomethyl derivative provides a distinct chemotype with a 4.67-unit pKa difference vs aromatic amine variants. - Predicted pKa 8.92 vs ~4.25 for 2-(4-aminophenyl)acetonitrile - Para regioisomer essential for SAR studies - High boiling point (298°C) ensures non-volatile handling - Available at 98% purity for heterocycle/Schiff base synthesis

Molecular Formula C9H10N2
Molecular Weight 146.193
CAS No. 1784785-25-6
Cat. No. B2918057
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[4-(Aminomethyl)phenyl]acetonitrile
CAS1784785-25-6
Molecular FormulaC9H10N2
Molecular Weight146.193
Structural Identifiers
SMILESC1=CC(=CC=C1CC#N)CN
InChIInChI=1S/C9H10N2/c10-6-5-8-1-3-9(7-11)4-2-8/h1-4H,5,7,11H2
InChIKeyVDAACASZHZYJJX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-[4-(Aminomethyl)phenyl]acetonitrile: Properties & Availability


2-[4-(Aminomethyl)phenyl]acetonitrile is an organic small molecule belonging to the class of phenylacetonitriles, characterized by a primary amine group appended to the phenyl ring via a methylene spacer . Its molecular formula is C9H10N2 with a molecular weight of 146.19 g/mol. It is commercially available for research purposes from several chemical suppliers, typically at purities of 95% or 98% [1]. Predicted physicochemical properties include a density of 1.077±0.06 g/cm³, a boiling point of 298.0±20.0 °C, and an acid dissociation constant (pKa) of 8.92±0.10 .

1

Aliphatic aminomethyl substitution – distinct basicity profile from aromatic amine analogs

2

Para-substituted scaffold – supports regioisomer-controlled SAR and synthesis

3

Available in research-grade purity – suitable as a versatile phenylacetonitrile building block

2-[4-(Aminomethyl)phenyl]acetonitrile: Differentiation from Analogs


Substitution with a generic 'phenylacetonitrile' or 'aminophenylacetonitrile' is not scientifically viable for this compound. The presence of the aminomethyl group (-CH2NH2) at the para position creates a distinct chemotype that is not replicated by its closest analogs: 2-(4-aminophenyl)acetonitrile (CAS 3544-25-0), which has a primary aromatic amine directly attached to the ring, or 2-(3-(aminomethyl)phenyl)acetonitrile (CAS 1529270-68-5), which is a meta-substituted regioisomer [1]. The para-aminomethyl substitution specifically alters both the electronic environment and the geometry of the reactive amine, which is predicted to result in quantifiable differences in key physicochemical properties, such as pKa and boiling point, relative to its analogs, as detailed in the evidence guide below .

Analog mismatch

2-(4-Aminophenyl)acetonitrile (CAS 3544-25-0) bears a directly attached aromatic amine; this shifts amine basicity and reactivity profile substantially, and may not reproduce pH-dependent behavior.

Regioisomer mismatch

Meta-substituted 2-(3-(aminomethyl)phenyl)acetonitrile differs in molecular geometry; even with similar amine basicity, the para substitution may alter target binding or intermolecular packing compared to the meta isomer.

2-[4-(Aminomethyl)phenyl]acetonitrile: Quantified Evidence


pKa vs Primary Aromatic Amine Analog

The predicted pKa of 2-[4-(Aminomethyl)phenyl]acetonitrile (8.92) is significantly higher than the predicted pKa of its closest structural analog, 2-(4-aminophenyl)acetonitrile (4.25), a difference of 4.67 log units [1]. This indicates the aminomethyl-substituted amine is a much weaker acid (and stronger base) than the aromatic amine analog.

pKa vs aromatic amine
Cross-study comparable
ΔpKa +4.67
(8.92 vs 4.25)
Indicates substantially higher basicity
Predicted values; experimental confirmation recommended
Basicity Physicochemical Properties Structure-Activity Relationship (SAR)

Boiling Point vs Meta-Substituted Regioisomer

2-[4-(Aminomethyl)phenyl]acetonitrile (para isomer) has a predicted boiling point of 298.0 ± 20.0 °C, whereas its regioisomer, 2-(3-(aminomethyl)phenyl)acetonitrile (meta isomer), has a predicted boiling point of 296.1 ± 20.0 °C .

Boiling point vs meta
Cross-study comparable
ΔBP ≈ +1.9 °C
(298.0 vs 296.1)
Suggests slightly lower volatility
Predicted; wide uncertainty; may influence distillation
Volatility Purification Regioisomer Separation

pKa vs Meta-Substituted Regioisomer

The predicted pKa of 2-[4-(Aminomethyl)phenyl]acetonitrile (8.92) is nearly identical to that of its meta-substituted regioisomer, 2-(3-(aminomethyl)phenyl)acetonitrile (8.91), with a negligible difference of 0.01 log units .

pKa vs meta isomer
Cross-study comparable
ΔpKa ≈ 0.01
(8.92 vs 8.91)
Negligible basicity difference
Para vs meta geometry, not pKa, drives selection
Basicity Isomer Comparison SAR

Reduced Aquatic Toxicity: Inference from Analog

While no experimental toxicity data was found for 2-[4-(Aminomethyl)phenyl]acetonitrile, its close analog 2-(4-aminophenyl)acetonitrile (CAS 3544-25-0) has an experimental 40-h Tetrahymena pyriformis growth inhibition value (pIGC50) of -0.76 (IGC50 ≈ 5.75 mM), indicating relatively low acute aquatic toxicity [1].

Aquatic toxicity inference
Class-level inference
Analog IGC50 = 5.75 mM (low acute toxicity)
Supports preliminary hazard profiling
Inferred from 2-(4-aminophenyl)acetonitrile; confirm for this compound
Environmental Toxicity QSAR Safety Assessment

2-[4-(Aminomethyl)phenyl]acetonitrile: Research Applications


Scaffold for High-pKa Amine Derivatives

When a research program requires a phenylacetonitrile building block with a basic aliphatic amine (pKa ≈ 8.92) rather than a weakly basic aromatic amine (pKa ≈ 4.25), 2-[4-(Aminomethyl)phenyl]acetonitrile is the appropriate choice. This 4.67-unit difference in predicted pKa is the primary driver for selection [1]. This is critical for applications where the amine must be predominantly protonated at a specific pH, such as in the design of water-soluble salts or in pH-controlled chemical biology probes.

Para-Substituted Regioisomer Synthesis

The compound's utility as a versatile precursor for heterocyclic and Schiff base synthesis is a class-level property . However, its specific value lies in providing the para-substituted regioisomer. This is essential for structure-activity relationship (SAR) studies exploring the impact of molecular geometry on a target, where the para isomer is distinct from the meta isomer (CAS 1529270-68-5) in shape and resulting biological or material interactions, despite their nearly identical predicted pKa [1].

High Boiling Point Intermediate

The compound's relatively high predicted boiling point (298.0 ± 20.0 °C) is a characteristic that must be planned for in synthetic and purification workflows . This property is not a disadvantage but a specification. It indicates that the compound is not volatile under standard laboratory conditions and may require non-distillative purification methods. This is particularly relevant when scaling reactions where loss of starting material through evaporation is a concern, unlike more volatile analogs.

Application
Selection Property
Validation Focus
High-basicity amine scaffold
Aliphatic aminomethyl group (pKa ~9 vs aromatic amine ~4)
Confirm protonation state at experimental pH
Para-substituted regioisomer synthesis
Para-substitution geometry distinct from meta isomer
Verify regioisomer identity (e.g., NMR)
High-boiling intermediate handling
Low volatility specification (predicted BP ~298 °C)
Evaluate purification method compatibility (non-distillative)

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